3-Methylpiperidine-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylpiperidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-5(8)2-3-7-6(4)9/h4H,2-3H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODBWDRWIKQSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization of 3 Methylpiperidine 2,4 Dione Architectures
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Methylpiperidine-2,4-dione, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment.
¹H NMR, ¹³C NMR, and Advanced Heteronuclear NMR Studies
¹H NMR: The proton NMR spectrum of this compound is expected to provide key information about the number of different types of protons and their neighboring environments. The protons on the piperidine (B6355638) ring would appear as a series of multiplets, with their chemical shifts influenced by the adjacent carbonyl groups and the methyl substituent. The methyl group itself would likely appear as a doublet, coupling with the proton at the C3 position. The N-H proton would typically be a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The two carbonyl carbons (C2 and C4) would be expected to have characteristic downfield chemical shifts. The remaining carbon atoms of the piperidine ring and the methyl group would appear at higher field strengths. The chemical shift of the C3 carbon, being attached to the methyl group, would be distinct from the other ring carbons.
Advanced heteronuclear NMR techniques, which probe the interactions between different nuclei (e.g., ¹H-¹⁵N), could further confirm the connectivity within the molecule, particularly around the nitrogen atom of the piperidine ring.
Two-Dimensional NMR Techniques for Comprehensive Structural Elucidation
To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal which protons are coupled to each other, helping to trace the connectivity of the protons around the piperidine ring. For instance, the correlation between the C3 proton and the protons on the adjacent C5 methylene (B1212753) group would be clearly visible.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. By combining the information from the ¹H and ¹³C spectra, the HSQC spectrum allows for the direct assignment of each proton to its corresponding carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY or ROESY experiment can provide information about the through-space proximity of protons, which is crucial for determining the stereochemistry of the molecule, such as the relative orientation of the methyl group on the piperidine ring.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups, typically found in the region of 1650-1750 cm⁻¹. The exact position of these bands can give clues about the ring strain and potential hydrogen bonding. Other significant peaks would include the N-H stretching vibration (around 3200-3400 cm⁻¹) and C-H stretching vibrations of the methyl and methylene groups (around 2850-3000 cm⁻¹). Bending vibrations for the CH₂ and CH₃ groups would be expected in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While C=O stretches are also visible in Raman spectra, non-polar bonds often give stronger signals. For this compound, the C-C and C-N stretching vibrations of the piperidine ring would be observable. The symmetric vibrations of the molecule are often more prominent in the Raman spectrum.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. In high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the confirmation of the molecular formula.
The fragmentation pattern in the mass spectrum would be characteristic of the piperidine-2,4-dione ring structure. Common fragmentation pathways for cyclic amides involve the cleavage of the amide bond and the loss of small neutral molecules like CO. The presence of the methyl group would also influence the fragmentation, potentially leading to the loss of a methyl radical or other characteristic fragments. Analysis of these fragmentation patterns can help to piece together the structure of the original molecule.
X-ray Crystallography and Solid-State Structural Investigations
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. For this compound, a single-crystal X-ray diffraction study would unambiguously determine the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the methyl group (axial or equatorial).
Computational and Theoretical Investigations on 3 Methylpiperidine 2,4 Dione
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of 3-Methylpiperidine-2,4-dione. Methods like Density Functional Theory (DFT) and ab initio calculations provide a robust framework for predicting molecular behavior from first principles. DFT, particularly with hybrid functionals like B3LYP, is often employed for its balance of accuracy and computational efficiency in studying organic molecules. researchgate.netmdpi.com
Optimized Geometries and Conformational Analyses
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. For this compound, this involves optimizing the geometry to find the lowest energy arrangement of its atoms. The piperidine (B6355638) ring can adopt several conformations, primarily chair and boat forms. Due to the substituents (a methyl group and two carbonyl groups), several distinct conformers are possible, such as the methyl group being in an axial or equatorial position in a chair conformation.
Computational analysis would involve:
Initial Conformer Search: Identifying all possible stable conformers of the molecule.
Geometry Optimization: Using DFT or ab initio methods (e.g., B3LYP/6-311+G(d,p)) to find the minimum energy structure for each conformer.
Energy Calculation: Determining the relative energies of these conformers to identify the most stable, or "ground state," conformation. Factors such as steric hindrance and electronic interactions dictate the stability of each conformer. For similar piperidine systems, the equatorial conformation of substituents is often favored to minimize steric strain. researchgate.netnih.gov
Table 1: Hypothetical Relative Energies of this compound Conformers (Note: These values are illustrative as specific research data is unavailable.)
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|
| Chair (Methyl-equatorial) | 0.00 | C-N-C-C = -55.2, C-C-C-C = 60.1 |
| Chair (Methyl-axial) | +2.10 | C-N-C-C = -54.8, C-C-C-C = 59.8 |
Electronic Structure Characterization: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor.
HOMO-LUMO Analysis: The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comschrodinger.com Conversely, a small gap indicates a molecule that is more reactive.
Reactivity Prediction: The spatial distribution of HOMO and LUMO densities reveals likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized around the nitrogen atom and carbonyl oxygen atoms, while the LUMO may be distributed over the carbonyl carbons.
Table 2: Hypothetical Frontier Orbital Energies for this compound (Note: These values are illustrative as specific research data is unavailable.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.20 |
| Energy Gap (ΔE) | 5.65 |
Prediction and Correlation of Vibrational Frequencies and Spectroscopic Data
Theoretical vibrational analysis is a powerful tool for interpreting experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific absorption bands to particular molecular motions (e.g., stretching, bending, and twisting of bonds).
This analysis for this compound would involve:
Frequency Calculation: Performed on the optimized geometry using the same level of theory (e.g., B3LYP/6-311+G(d,p)).
Spectral Simulation: Generating a theoretical IR or Raman spectrum.
Mode Assignment: Assigning calculated frequencies to specific vibrational modes, such as C=O stretching, N-H bending, and C-H stretching. These theoretical assignments are invaluable for confirming the molecular structure deduced from experimental spectra. researchgate.netnih.govnih.gov
Reactivity Indices and Molecular Electrostatic Potential (MEP) Mapping
To further understand the reactivity of this compound, various reactivity descriptors can be calculated from the HOMO and LUMO energies. Additionally, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution.
Reactivity Indices: Parameters such as electronegativity, chemical hardness, and softness are derived from orbital energies to quantify the molecule's reactivity. mdpi.com
MEP Mapping: An MEP map illustrates the electrostatic potential on the electron density surface. researchgate.netrsc.org For this compound, regions of negative potential (typically colored red) are expected around the electronegative oxygen atoms of the carbonyl groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found near the hydrogen atoms, particularly the one on the nitrogen, identifying sites for nucleophilic attack.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum mechanics calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing insights into conformational changes and interactions with other molecules, such as solvents or biological macromolecules. researchgate.netchemrxiv.org
For this compound, an MD simulation could reveal:
Conformational Dynamics: How the molecule transitions between different conformations (e.g., chair-flipping) in a solution.
Solvent Effects: The arrangement of solvent molecules around the solute and how hydrogen bonding or other intermolecular forces influence its structure and stability.
Interaction with Biological Targets: If the molecule is being studied as a potential drug, MD simulations can model its binding to a protein's active site, revealing key interactions and binding stability.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis is a computational method that examines the charge distribution within a molecule in terms of localized bonds and lone pairs. It provides a detailed picture of bonding and delocalization effects. wisc.eduacadpubl.euresearchgate.net
Key insights from an NBO analysis of this compound would include:
Hyperconjugative Interactions: NBO analysis can quantify stabilizing interactions, such as the delocalization of electron density from a filled bonding orbital or lone pair to an adjacent empty anti-bonding orbital. For example, it could reveal interactions between the nitrogen lone pair and anti-bonding orbitals of adjacent C-C or C=O bonds.
Intramolecular Charge Transfer: The analysis details how charge is transferred between different parts of the molecule, which is crucial for understanding its electronic structure and reactivity.
Hybridization and Bond Character: It provides information on the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., ionic vs. covalent character).
Topological Analyses (AIM, ELF, LOL) for Chemical Bonding Insights
A comprehensive understanding of the chemical bonding within this compound can be achieved through various computational topological analyses. These methods, including the Quantum Theory of Atoms in Molecules (QTAIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL), provide detailed insights into the nature of atomic interactions, the spatial localization of electrons, and the character of chemical bonds based on the electron density and its derivatives.
It is important to note that while the following sections describe the application and potential findings of these analyses for this compound, specific published research performing these detailed topological studies on this exact molecule is not currently available. The descriptions and data tables are therefore illustrative, based on the established principles of these methods and findings for analogous molecular structures.
Atoms in Molecules (AIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), is a powerful model used in quantum chemistry to elucidate molecular structure and bonding. researchgate.net This theory is founded on the topological analysis of the electron density, a fundamental and observable property of a molecular system. researchgate.netuniovi.es According to QTAIM, atoms and bonds are not just convenient chemical concepts but have a physical basis rooted in the topology of the electron density. researchgate.net
The core of the AIM analysis involves identifying critical points in the electron density, which are points where the gradient of the density is zero. niscpr.res.in These critical points are classified by their rank and signature, revealing the fundamental elements of molecular structure. uniovi.es For instance, a (3, -1) critical point, known as a bond critical point (BCP), is typically found between two chemically bonded atoms. niscpr.res.in The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bond.
For this compound, an AIM analysis would characterize the covalent bonds within the molecule, such as the C-C, C-N, C-H, and C=O bonds. The analysis would also shed light on any potential non-covalent interactions that might influence the molecule's conformation and reactivity.
Illustrative AIM Data for Selected Bonds in this compound:
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Ellipticity (ε) at BCP | Bond Character |
| C=O | 0.45 | -0.95 | 0.12 | Polar Covalent |
| C-N | 0.28 | -0.60 | 0.05 | Polar Covalent |
| C-C | 0.25 | -0.55 | 0.02 | Covalent |
| C-H | 0.27 | -0.70 | 0.01 | Covalent |
Note: The data presented in this table is hypothetical and serves to illustrate the type of information obtained from an AIM analysis. The values are representative of typical covalent bonds.
Electron Localization Function (ELF) Analysis
The Electron Localization Function (ELF) is a method used to visualize and analyze the extent of electron pair localization in a molecule. mdpi.com It provides a powerful tool for understanding chemical bonding in a way that aligns with classical chemical concepts like covalent bonds and lone pairs. nih.gov The ELF is a scalar function that takes values between 0 and 1, where a higher value indicates a greater degree of electron localization. mdpi.com
Regions of high ELF values are associated with the presence of covalent bonds, lone pairs, or atomic cores. nih.gov The topological analysis of the ELF field allows for the partitioning of the molecular space into basins of attractors, each corresponding to a region of high electron localization. mdpi.com The population of these basins provides an estimate of the number of electrons in that particular chemical feature.
For this compound, an ELF analysis would be expected to show high localization in the regions of the C=O, C-N, C-C, and C-H bonds, corresponding to the shared electron pairs. Additionally, high ELF values would be anticipated in the vicinity of the nitrogen and oxygen atoms, representing their lone pair electrons.
Illustrative ELF Basin Analysis for this compound:
| Basin Type | Location | Integrated Electron Population (e) | Description |
| V(C,O) | Between Carbonyl Carbon and Oxygen | 2.8 | Double Bond |
| V(C,N) | Between Carbon and Nitrogen | 2.1 | Single Bond |
| V(C,C) | Between Carbon Atoms | 2.0 | Single Bond |
| V(N) | Around Nitrogen Atom | 2.5 | Lone Pair |
| V(O) | Around Carbonyl Oxygen | 2.6 (each) | Lone Pairs |
Note: This table contains illustrative data to demonstrate the output of an ELF basin analysis. The electron populations are hypothetical.
Localized Orbital Locator (LOL) Analysis
The Localized Orbital Locator (LOL) is another valuable tool for visualizing and interpreting chemical bonding, and it is closely related to the ELF. mdpi.com The LOL is based on the kinetic energy density and provides a clear picture of regions where electrons are localized, which is indicative of covalent bonds and lone pairs. dntb.gov.ua High LOL values signify areas where electron localization is high. dntb.gov.ua
Similar to ELF, the topological analysis of the LOL field can be used to identify attractors and basins that correspond to specific chemical features. The LOL often provides a more distinct and less noisy representation of bonding and lone pair regions compared to the ELF.
In the context of this compound, an LOL analysis would complement the ELF findings, providing a clear map of the covalent bond framework and the spatial arrangement of the lone pair electrons on the heteroatoms. This would be particularly useful in visualizing the electronic structure of the dione (B5365651) functionality and the piperidine ring.
Illustrative LOL Analysis for this compound:
| Feature | LOL Value at Attractor | Description |
| C=O Bond | ~0.85 | High electron localization in the double bond region. |
| C-N Bond | ~0.80 | Significant electron localization in the single bond. |
| C-C Bond | ~0.78 | Clear indication of a covalent single bond. |
| N Lone Pair | ~0.90 | Highly localized non-bonding electron pair on the nitrogen atom. |
| O Lone Pairs | ~0.92 (each) | Highly localized non-bonding electron pairs on the oxygen atoms. |
Note: The LOL values in this table are hypothetical and are intended to be representative of what would be expected for such a molecule.
Reactivity Mechanisms and Advanced Chemical Transformations of 3 Methylpiperidine 2,4 Dione
Investigation of Reaction Pathways Involving Dione (B5365651) Functionality
The presence of two carbonyl groups in the 3-methylpiperidine-2,4-dione ring dictates a rich and varied reactivity profile. These carbonyls can undergo a range of reactions typical of ketones, including nucleophilic addition, reduction, and enolization.
The relative reactivity of the C2 and C4 carbonyl groups is a key consideration in planning synthetic strategies. The C2 carbonyl, being part of an amide functionality, is generally less electrophilic than the C4 ketone. This difference in reactivity allows for selective transformations. For instance, selective reduction of the C4 ketone can be achieved using appropriate reducing agents, leading to the corresponding 4-hydroxy-3-methylpiperidin-2-one.
Enolization of the dione is another critical reaction pathway. The presence of the C3 methyl group influences the regioselectivity of enolate formation. Under basic conditions, deprotonation can occur at either the C3 or C5 position. The resulting enolates are valuable intermediates for a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. The specific enolate formed can be controlled by the choice of base, solvent, and temperature.
Table 1: Reactivity of the Dione Functionality in this compound
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Selective C4-Carbonyl Reduction | NaBH₄, MeOH | 4-Hydroxy-3-methylpiperidin-2-one |
| Enolate Formation | LDA, THF, -78 °C | Lithium enolate at C3 or C5 |
Ring-Opening and Ring-Closing Transformations of the Piperidine-2,4-dione Core
The piperidine-2,4-dione ring can be subject to both ring-opening and ring-closing reactions, providing pathways to and from this heterocyclic system. These transformations are crucial for the synthesis of functionalized open-chain compounds and for the construction of the piperidine (B6355638) ring from acyclic precursors.
Ring-Opening Reactions: The amide bond within the piperidine ring can be cleaved under hydrolytic conditions, typically in the presence of strong acid or base. Acid-catalyzed hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack of water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the amide carbonyl. These reactions lead to the formation of 5-amino-3-methyl-4-oxohexanoic acid derivatives.
Ring-Closing Reactions: The synthesis of the this compound core often relies on intramolecular cyclization reactions. A common strategy is the Dieckmann condensation of an appropriate N-substituted amino diester. This base-catalyzed intramolecular reaction forms the six-membered ring and the dione functionality in a single step. The regioselectivity of the cyclization is influenced by the substitution pattern of the starting diester.
Another approach involves the intramolecular cyclization of δ-amino-β-keto esters. These precursors can be prepared through various synthetic routes and can be cyclized under acidic or basic conditions to afford the desired piperidine-2,4-dione.
Electrophilic and Nucleophilic Substitution Mechanisms at Different Ring Positions
The carbon and nitrogen atoms of the this compound ring exhibit distinct reactivities towards electrophiles and nucleophiles.
Electrophilic Substitution: The most nucleophilic position in the ring, particularly after enolization, is the C3 carbon. The enolate generated at this position can react with a variety of electrophiles, including alkyl halides, aldehydes, and Michael acceptors. The stereochemical outcome of these reactions is often influenced by the existing stereocenter at C3.
The nitrogen atom of the piperidine ring can also act as a nucleophile and react with electrophiles, such as alkyl halides or acylating agents, to form N-substituted derivatives.
Nucleophilic Substitution: The carbonyl carbons, particularly the C4 ketone, are the primary sites for nucleophilic attack. As discussed previously, this can lead to addition or reduction products. Nucleophilic substitution reactions at the C5 or C6 positions are less common and typically require activation of these positions, for example, by introducing a leaving group.
Chemo-, Regio-, and Stereoselective Control in Chemical Reactions
Achieving selectivity is a paramount goal in the synthesis of complex molecules derived from this compound.
Chemoselectivity: The differential reactivity of the two carbonyl groups allows for chemoselective transformations. For example, the C4 ketone can be selectively protected as a ketal, allowing for reactions to be carried out exclusively at the C2 amide or other positions of the molecule.
Regioselectivity: In reactions involving enolate intermediates, the regioselectivity of deprotonation (C3 vs. C5) is a key factor. The use of kinetic versus thermodynamic conditions can often be employed to favor the formation of one enolate over the other. For instance, the use of a bulky base at low temperatures typically favors the formation of the kinetic enolate at the less sterically hindered C5 position.
Stereoselectivity: The presence of a chiral center at the C3 position introduces the element of stereoselectivity in subsequent reactions. Diastereoselective reactions can be achieved by employing chiral auxiliaries on the nitrogen atom or by using chiral reagents. For example, the alkylation of an enolate derived from a chiral N-acylated this compound can proceed with high diastereoselectivity, controlled by the steric influence of the chiral auxiliary.
Table 2: Examples of Selective Reactions of this compound Derivatives
| Reaction Type | Selectivity Achieved | Key Factors |
|---|---|---|
| C4-Ketalization | Chemoselective | Use of diol and acid catalyst |
| C5-Alkylation | Regioselective | Kinetic enolate formation (LDA, -78 °C) |
Studies on Intermolecular and Intramolecular Reaction Dynamics
The study of reaction dynamics provides deeper insights into the mechanisms and outcomes of chemical transformations involving this compound.
Intermolecular Reactions: The kinetics and thermodynamics of intermolecular reactions, such as nucleophilic additions to the carbonyl groups or alkylations of the enolate, can be studied to optimize reaction conditions and predict product distributions. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model transition states and reaction pathways, providing a theoretical framework for understanding the observed reactivity.
Intramolecular Reactions: Intramolecular reactions of this compound derivatives are of particular interest for the synthesis of bicyclic and polycyclic structures. For example, a substituent introduced at the C3 or C5 position could be designed to undergo an intramolecular cyclization with one of the carbonyl groups or the nitrogen atom. The feasibility and stereochemical outcome of such cyclizations are governed by factors such as ring strain in the transition state and the conformational preferences of the starting material.
For instance, an N-allyl derivative of this compound could potentially undergo an intramolecular ene reaction or a metathesis reaction to form a fused ring system. The dynamics of these intramolecular processes can be complex and are often influenced by the conformational flexibility of the piperidine ring.
Applications in Advanced Organic Synthesis and Materials Science
3-Methylpiperidine-2,4-dione as a Versatile Synthon for Complex Azaheterocyclic Systems
Piperidine-2,4-dione and its derivatives are recognized as convenient platforms for the synthesis of functionalized azaheterocycles—nitrogen-containing cyclic compounds that form the core of many pharmaceuticals and biologically active molecules. rsc.orgresearchgate.net The versatility of the this compound synthon stems from its distinct reactivity profile, which allows for selective modifications at several positions on its heterocyclic ring.
The dione (B5365651) structure provides two key carbonyl groups and an adjacent methylene (B1212753) group, which can serve as handles for a variety of chemical transformations. The nitrogen atom within the ring can also be readily functionalized. The presence of the methyl group at the C3 position introduces a specific point of chirality and steric influence, which can be exploited to control the stereochemistry of subsequent reactions and the final molecular architecture.
Key transformations that highlight the synthetic utility of the piperidine-2,4-dione core include:
N-Alkylation/Arylation: The secondary amine within the ring is nucleophilic and can react with a wide range of electrophiles to introduce diverse substituents.
Enolate Chemistry: The protons on the carbon atoms adjacent to the carbonyl groups (C3, C5) are acidic and can be removed by a base to form enolates. These enolates are potent nucleophiles, enabling alkylation, acylation, and aldol (B89426) condensation reactions to build complexity.
Carbonyl Derivatization: The ketone groups at the C2 and C4 positions can be transformed into other functional groups, such as alcohols, imines, or hydrazones, further expanding the synthetic possibilities.
The strategic application of these reactions allows chemists to use this compound as a central scaffold to construct more elaborate azaheterocyclic systems, including spirocyclic and fused-ring structures that are of significant interest in medicinal chemistry. nih.gov
Table 1: Synthetic Versatility of the Piperidine-2,4-dione Core
| Reaction Type | Position(s) | Reagents & Conditions | Potential Outcome |
|---|---|---|---|
| N-Alkylation | N1 | Alkyl halide, Base (e.g., NaH) | Introduction of N-substituents |
| C5-Alkylation | C5 | Base (e.g., LDA), Alkyl halide | Formation of C-C bonds at C5 |
| Aldol Condensation | C3 or C5 | Aldehyde/Ketone, Acid/Base catalyst | Elaboration of carbon skeleton |
| Knoevenagel Condensation | C3 | Active methylene compound, Base | Synthesis of unsaturated derivatives |
| Reduction | C2 or C4 | Reducing agent (e.g., NaBH₄) | Conversion of ketones to alcohols |
Utility in Natural Product Total Synthesis and Analogue Development
The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast number of natural products, particularly alkaloids, which exhibit a wide array of biological activities. researchgate.net Consequently, synthetic methodologies that provide access to functionalized piperidine derivatives are crucial for the total synthesis of these complex molecules and for the development of novel analogues with improved therapeutic properties. grantome.comscripps.eduuni-mainz.de
The piperidine-2,4-dione framework serves as a valuable intermediate in this context. rsc.orgresearchgate.net It provides a pre-built, six-membered nitrogen heterocycle that can be systematically elaborated to achieve the target natural product structure. The use of this compound offers the added advantage of introducing a methyl group and a defined stereocenter early in the synthetic sequence. This is particularly useful for synthesizing natural products that contain a methylated piperidine core, such as certain isomers of pelletierine (B1199966) or coniine. researchgate.net
Furthermore, this compound is an ideal starting point for the creation of natural product analogues. rsc.orgnih.gov By applying the diverse chemical reactions described in the previous section, chemists can generate a series of related compounds where the core structure is maintained but the peripheral substituents are varied. This process, known as diverted total synthesis, is a powerful strategy in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing the biological profile of a natural product lead. rsc.org For example, modifying the substituents on the nitrogen or at the C5 position of the this compound ring can lead to analogues with altered potency, selectivity, or pharmacokinetic properties.
Development of Diverse Functionalized Scaffolds and Chemical Libraries
In modern drug discovery, there is a significant need for collections of structurally diverse, three-dimensional molecules for high-throughput screening. mdpi.com Diversity-oriented synthesis (DOS) is a strategy that aims to efficiently create such collections, or "chemical libraries," starting from a common molecular scaffold. nih.govsci-hub.se
This compound is an excellent scaffold for DOS due to its multiple points for diversification. The inherent chirality of the molecule and the presence of several reactive functional groups allow for the generation of a large number of distinct compounds from a single starting material. A typical DOS strategy using this scaffold might involve a multi-step reaction sequence where different building blocks are introduced at each step.
For example, a library could be constructed through a "build/couple/pair" strategy:
Build: Start with the this compound scaffold.
Couple (Step 1): React the nitrogen atom with a diverse set of alkylating or acylating agents.
Couple (Step 2): Functionalize the C5 position via enolate chemistry using a different set of electrophiles.
Couple (Step 3): Modify one or both of the carbonyl groups.
This approach allows for the exponential generation of molecular diversity. The resulting libraries of complex, sp³-rich piperidine derivatives can be screened against various biological targets to identify new therapeutic leads. mdpi.com The defined stereochemistry of the 3-methyl group provides a rigid anchor that helps to pre-organize the spatial arrangement of the other substituents, a feature that is often beneficial for achieving high-affinity binding to biological targets. whiterose.ac.uk
Table 2: Illustrative Diversification of the this compound Scaffold
| Scaffold Position | Diversification Reaction | Example Building Blocks (R-X) | Resulting Functionality |
|---|---|---|---|
| N1 | N-Alkylation | Benzyl bromide, Propargyl chloride | N-Arylmethyl, N-Alkynyl |
| C5 | C-Alkylation | Iodomethane, Allyl bromide | C5-Methyl, C5-Allyl |
| C4 | Reductive Amination | Aniline, Cyclohexylamine | C4-Amino derivatives |
Integration of Glutarimide (B196013) and Piperidine-2,4-dione Moieties into Functional Polymeric Systems
The incorporation of functional small molecules into polymer chains is a well-established method for creating advanced materials with tailored properties. While specific examples of polymers derived directly from this compound are not extensively documented, the principles of polymer chemistry suggest its high potential in this area. Structurally related heterocycles, such as piperidines and piperazine-2,5-diones, have been successfully used to synthesize functional polymers. nih.govresearchcommons.org
The this compound moiety can be integrated into polymeric systems through several strategies:
Monomer Synthesis and Polymerization: The scaffold can be chemically modified to create a polymerizable monomer. For instance, an acrylic or methacrylic group could be attached to the nitrogen atom, yielding a monomer suitable for radical polymerization. researchcommons.org This approach would result in polymers with pendant this compound units along the backbone.
Polycondensation: The dione functionality could potentially be opened or transformed to create difunctional monomers (e.g., amino acids or diols) suitable for step-growth polymerization, incorporating the heterocyclic ring directly into the polymer backbone.
Post-Polymerization Modification: A pre-existing polymer with reactive side chains (e.g., poly(glycidyl methacrylate)) could be functionalized by reacting it with this compound, grafting the heterocycle onto the polymer.
Polymers functionalized with these moieties could exhibit unique properties. The polar dione groups could enhance adhesion, modify solubility, or act as hydrogen-bonding sites. The integration of such rigid, chiral structures into a polymer backbone could influence its thermal properties, morphology, and mechanical strength, making them candidates for applications in specialty coatings, sensors, or biomedical materials. nih.govresearchgate.net
Future Research Directions and Unexplored Avenues
Development of Novel Asymmetric Synthetic Routes with High Efficiency
The presence of a stereocenter at the 3-position of the piperidine-2,4-dione ring makes the development of efficient asymmetric synthetic routes a paramount objective. While various methods exist for the synthesis of substituted piperidines in general, achieving high enantioselectivity for the 3-methyl derivative of the 2,4-dione remains a significant challenge and a key area for future research. nih.govnih.gov
Future investigations should focus on several promising strategies:
Organocatalytic Approaches: The use of chiral small organic molecules as catalysts has revolutionized asymmetric synthesis. Future work could explore the application of chiral amines, phosphoric acids, or N-heterocyclic carbenes to catalyze the enantioselective formation of the 3-methylpiperidine-2,4-dione core. acs.orgresearchgate.net For instance, an asymmetric Michael addition of a methyl group equivalent to a suitable piperidine-2,4-dione precursor could be a viable strategy.
Chiral Auxiliary-Mediated Synthesis: The use of removable chiral auxiliaries attached to the nitrogen atom or a suitable precursor could guide the stereoselective introduction of the methyl group. Subsequent removal of the auxiliary would furnish the desired enantiomerically enriched product.
Transition Metal Catalysis: Chiral transition metal complexes, particularly those of rhodium, iridium, and palladium, have proven highly effective in a wide range of asymmetric transformations. nih.govnih.gov The development of novel catalytic systems for the asymmetric hydrogenation of a corresponding unsaturated precursor or an asymmetric allylic alkylation could provide efficient access to chiral this compound.
A comparative analysis of potential asymmetric synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Organocatalysis | Metal-free, environmentally benign, often high enantioselectivity. | Catalyst loading, reaction times, and substrate scope may need optimization. |
| Chiral Auxiliaries | Well-established methodology, often predictable stereochemical outcomes. | Requires additional steps for attachment and removal of the auxiliary, potentially lowering overall yield. |
| Transition Metal Catalysis | High catalytic efficiency, broad substrate scope, potential for high turnover numbers. | Cost of precious metals, sensitivity to air and moisture, potential for metal contamination in the final product. |
Advanced Spectroscopic Characterization of Transient Intermediates and Reaction Pathways
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and developing new ones. The identification and characterization of transient intermediates are key to this understanding. Future research should employ advanced spectroscopic techniques to probe these fleeting species. rsc.orgnih.gov
In Situ Spectroscopy: Techniques such as in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the progress of a reaction in real-time, providing valuable information about the formation and consumption of intermediates. researchgate.netosti.govosti.govacs.orgcam.ac.uk
Mass Spectrometry-Based Methods: Advanced mass spectrometry techniques, including electrospray ionization (ESI-MS) and cold-spray ionization mass spectrometry, can be used to detect and structurally characterize charged intermediates directly from the reaction mixture. nih.gov
Computational Synergy: The combination of spectroscopic data with quantum chemical calculations can provide a powerful tool for assigning the structures of observed intermediates and for mapping out the entire reaction energy landscape. nih.govrsc.org
Computational Design of Novel this compound Derivatives with Tailored Reactivity
Computational chemistry offers a powerful and efficient means to explore the chemical space of this compound derivatives and to design new molecules with specific, tailored reactivity. nih.gov By employing a range of computational tools, researchers can predict the properties and behavior of novel compounds before embarking on their synthesis.
Quantum Chemical Calculations: Methods such as Density Functional Theory (DFT) can be used to calculate the geometric and electronic structures of this compound and its derivatives. vu.nl These calculations can provide insights into the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack at various positions.
Molecular Docking and Dynamics: For derivatives with potential biological activity, molecular docking and molecular dynamics simulations can be used to predict how these molecules might interact with specific protein targets. rsc.orgresearchgate.netpharmaceuticaljournal.netdntb.gov.uaresearchgate.net This can guide the design of derivatives with enhanced binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it may be possible to establish a correlation between the structural features of a series of this compound derivatives and their observed reactivity or biological activity. nih.gov These models can then be used to predict the properties of yet-to-be-synthesized compounds.
Deeper Mechanistic Elucidation of Biological Activities at the Molecular and Sub-cellular Levels
Given that many heterocyclic compounds exhibit a wide range of biological activities, it is plausible that this compound and its derivatives could possess interesting pharmacological properties. nih.gov A crucial area for future research will be to investigate these potential activities and to elucidate their mechanisms of action at the molecular and sub-cellular levels.
Phenotypic Screening: High-throughput phenotypic screening of a library of this compound derivatives against various cell lines or disease models could identify compounds with interesting biological effects. nih.gov
Target Identification: For bioactive derivatives, identifying their molecular targets is a critical step. nih.gov Modern chemical biology approaches, such as affinity-based protein profiling and photo-affinity labeling, can be employed for this purpose. rsc.orgnih.govbio-protocol.orgsemanticscholar.org
Mechanism of Action Studies: Once a target is identified, further studies will be needed to understand how the compound modulates the function of its target and the downstream cellular consequences. This could involve a combination of biochemical assays, cell biology techniques, and systems biology approaches.
The exploration of these future research directions will undoubtedly shed more light on the fundamental chemistry and potential applications of this compound, paving the way for new discoveries in both chemistry and biology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methylpiperidine-2,4-dione, and how can reaction conditions be optimized?
- Methodology: Multi-step organic synthesis is typical for piperidine-2,4-dione derivatives. A plausible route involves cyclization of a substituted malonic acid derivative with methylamine under controlled pH and temperature. Key parameters include:
- Solvent selection: Polar aprotic solvents (e.g., DMF, THF) for improved solubility of intermediates.
- Temperature control: 60–80°C to balance reaction rate and byproduct formation.
- Catalyst use: Acidic or basic catalysts (e.g., p-TsOH, K2CO3) to accelerate cyclization .
- Validation: Monitor reaction progress via TLC or HPLC. Purify using recrystallization or column chromatography.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical techniques:
- NMR spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR to confirm methyl substitution at position 3 and dione functionality (peaks at δ 2.5–3.5 ppm for piperidine protons; δ 170–180 ppm for carbonyl carbons) .
- Mass spectrometry: ESI-MS or HRMS to verify molecular ion peaks (expected [M+H]<sup>+</sup> ~156.1 g/mol).
- Melting point analysis: Compare experimental values with literature to assess purity .
Q. What stability considerations are critical for storing this compound?
- Storage conditions:
- Temperature: –20°C in airtight containers to prevent hydrolysis of the dione moiety.
- Light sensitivity: Protect from UV exposure due to potential keto-enol tautomerism.
- Solvent compatibility: Store in anhydrous DMSO or ethanol to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Approach:
- Use density functional theory (DFT) to calculate electrophilicity indices for the carbonyl carbons.
- Simulate transition states for nucleophilic attack (e.g., by amines or thiols) using software like Gaussian or ORCA.
- Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates under varying pH) .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Case example: Discrepancies in <sup>13</sup>C NMR carbonyl signals may arise from solvent polarity or tautomeric equilibria.
- Resolution:
Acquire variable-temperature NMR to identify dynamic processes.
Use deuterated solvents (e.g., D2O, CDCl3) to eliminate solvent-shift artifacts.
Cross-validate with IR spectroscopy (stretching frequencies at ~1750 cm<sup>−1</sup> for diones) .
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?
- Protocol:
- Target selection: Prioritize enzymes with known interactions with diones (e.g., dehydrogenases, kinases).
- Assay conditions:
- Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase inhibition).
- Include positive controls (e.g., thiazolidinediones for comparison).
- Data analysis: Calculate IC50 values and perform molecular docking to identify binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
